molecular formula C9H6F3IO B2446851 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone CAS No. 1393557-53-3

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2446851
CAS No.: 1393557-53-3
M. Wt: 314.046
InChI Key: KHZYBONPCLMAAF-UHFFFAOYSA-N
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Description

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H6F3IO It is characterized by the presence of an iodo group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the iodination of 3-(trifluoromethyl)acetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodo group at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl ethanones with various functional groups replacing the iodo group.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The iodo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both an iodo group and a trifluoromethyl group on the phenyl ring, along with an ethanone moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO/c1-5(14)6-2-7(9(10,11)12)4-8(13)3-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZYBONPCLMAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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